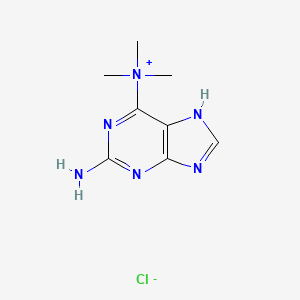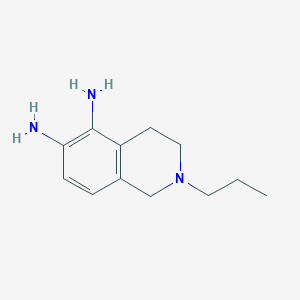
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride is a useful research compound. Its molecular formula is C8H13ClN6 and its molecular weight is 228.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups[][1].
Major Products Formed
Scientific Research Applications
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other purine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a tool in molecular biology research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products[][1].
Comparison with Similar Compounds
Similar Compounds
2-Aminopurine: A closely related compound with similar chemical properties but lacking the trimethylammonium group.
6-Methylaminopurine: Another related compound with a methyl group instead of the trimethylammonium group.
Properties
Molecular Formula |
C8H13ClN6 |
|---|---|
Molecular Weight |
228.68 g/mol |
IUPAC Name |
(2-amino-7H-purin-6-yl)-trimethylazanium;chloride |
InChI |
InChI=1S/C8H13N6.ClH/c1-14(2,3)7-5-6(11-4-10-5)12-8(9)13-7;/h4H,1-3H3,(H3,9,10,11,12,13);1H/q+1;/p-1 |
InChI Key |
XMVOEDCIKAXDHL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=NC(=NC2=C1NC=N2)N.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl N-[2-(2-quinolylamino)ethyl]carbamate](/img/structure/B8447751.png)



![1-Methyl-5-[3-(N-ethylamino)propylthio]-1,2,3,4-tetrazole](/img/structure/B8447779.png)


![3-[(2-Bromobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8447794.png)


